

Spectroscopic Data of 4-Morpholinoaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Morpholinoaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Morpholinoaniline**, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **4-Morpholinoaniline** is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.84	d	2H	Ar-H
6.65	d	2H	Ar-H
3.85	t	4H	O-(CH ₂) ₂
3.63	s (br)	2H	NH ₂
3.06	t	4H	N-(CH ₂) ₂

Solvent: CDCl₃

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
141.5	Ar-C
140.9	Ar-C
120.2	Ar-CH
116.1	Ar-CH
67.0	O-CH ₂
50.6	N-CH ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium	N-H stretch (primary amine)
3100-3000	Strong	C-H stretch (aromatic)
2950-2800	Medium	C-H stretch (aliphatic)
1620	Strong	N-H bend (primary amine)
1515	Strong	C=C stretch (aromatic ring)
1235	Strong	C-N stretch (aromatic amine)
1120	Strong	C-O-C stretch (ether)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
178	High	[M] ⁺ (Molecular Ion)
120	High	[M - C ₄ H ₆ O] ⁺
119	Medium	[M - C ₄ H ₇ O] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **4-Morpholinoaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Morpholinoaniline** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.75 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer.^[1] For ¹H NMR, the spectral width was set to 12 ppm with a relaxation delay of 1.0 second. For ¹³C NMR, a proton-decoupled spectrum was acquired with a spectral width of 220 ppm and a relaxation delay of 2.0 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method.^{[2][3]} A small amount of **4-Morpholinoaniline** (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.^{[2][3]} The mixture was then compressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

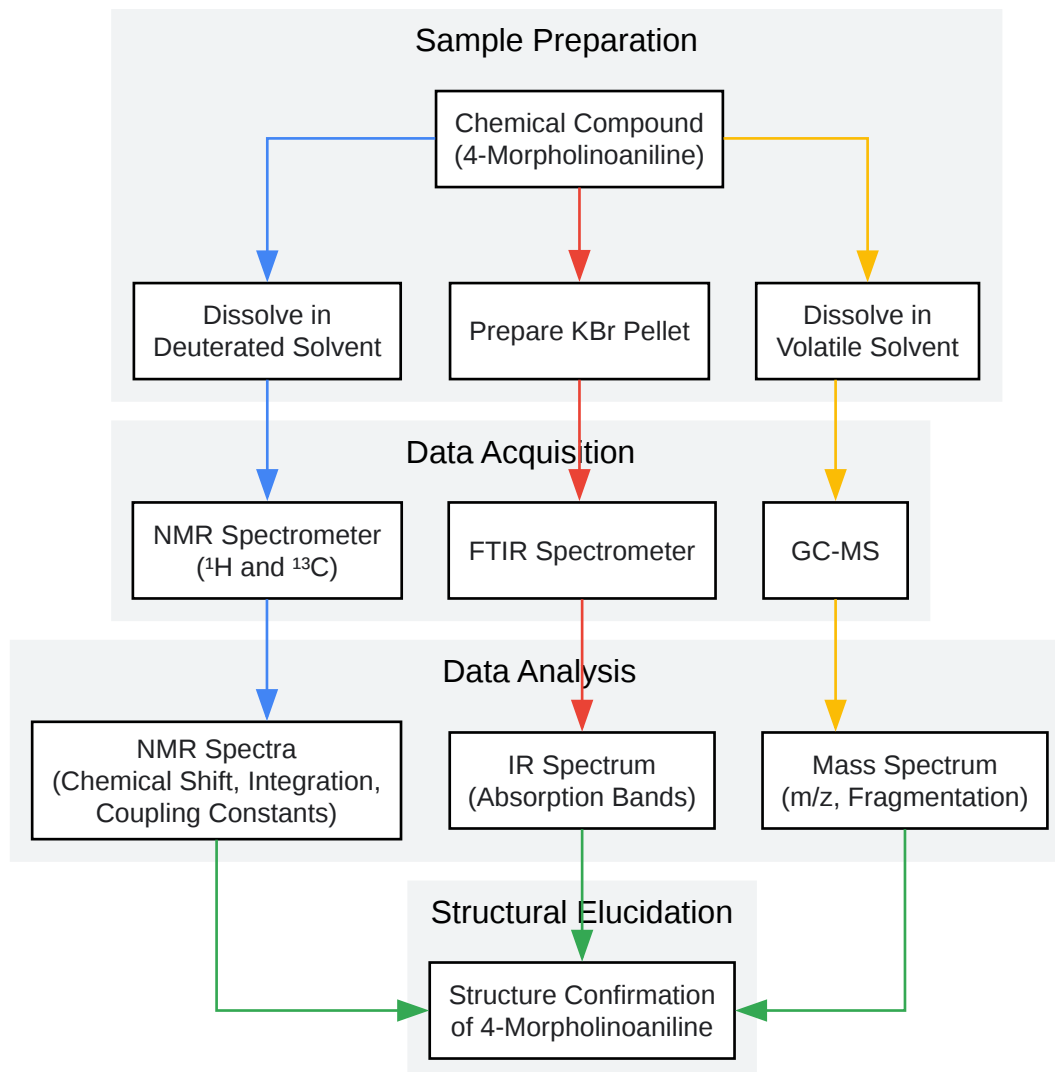
Mass Spectrometry (MS)

Mass spectrometry was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.^[1] A dilute solution of **4-Morpholinoaniline** in a volatile organic solvent, such as dichloromethane or methanol, was prepared.^{[4][5]} A small volume (1 μL) of the solution was injected into the GC, where the compound was vaporized and separated on a capillary column before entering the mass spectrometer.^[4] The mass spectrometer was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting fragments was recorded.^[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **4-Morpholinoaniline**.

General Workflow for Spectroscopic Analysis



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Caption: General Workflow for Spectroscopic Analysis.

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